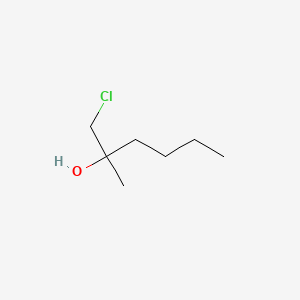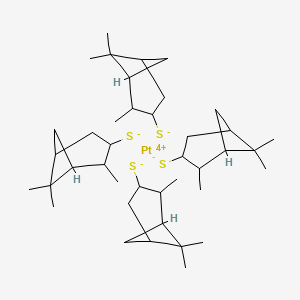![molecular formula C10H13N B566591 3-[(E)-but-2-enyl]-5-methylpyridine CAS No. 103029-22-7](/img/structure/B566591.png)
3-[(E)-but-2-enyl]-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-but-2-enyl]-5-methylpyridine is an organic compound with the molecular formula C10H13N. It is a derivative of picoline, which is a methylpyridine. This compound is characterized by the presence of a butenyl group attached to the 5th position of the picoline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-but-2-enyl]-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 3-picoline with 2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and catalysts may be employed to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-but-2-enyl]-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the butenyl group to a butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3-Picoline,5-(2-butyl)-.
Substitution: Various substituted picoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(E)-but-2-enyl]-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(E)-but-2-enyl]-5-methylpyridine involves its interaction with specific molecular targets. The butenyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate. The picoline ring can interact with enzymes and receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Picoline: A simpler derivative of picoline without the butenyl group.
2-Picoline: Another isomer of picoline with the methyl group at the 2nd position.
4-Picoline: An isomer with the methyl group at the 4th position.
Uniqueness
3-[(E)-but-2-enyl]-5-methylpyridine is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Propriétés
Numéro CAS |
103029-22-7 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.221 |
Nom IUPAC |
3-[(E)-but-2-enyl]-5-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-4-5-10-6-9(2)7-11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3+ |
Clé InChI |
WXMFRFCRUHOFJY-ONEGZZNKSA-N |
SMILES |
CC=CCC1=CN=CC(=C1)C |
Synonymes |
3-Picoline,5-(2-butenyl)-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid](/img/structure/B566510.png)
![Butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid](/img/structure/B566511.png)


![6-amino-2-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B566516.png)
![(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B566517.png)

![Methyl 5-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B566525.png)
![7-Phenyl-1,4-diazabicyclo[4.1.0]heptan-5-one](/img/structure/B566528.png)
